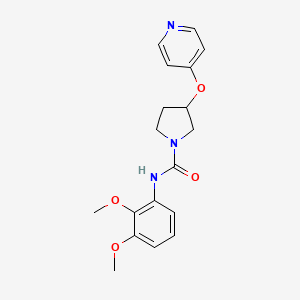

N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis and characterization of related carboxamide compounds are described, which often involve the formation of amide bonds and the use of NMR, FT-IR, and MS for characterization . The crystal structures of similar compounds are determined using single-crystal X-ray diffraction, which is crucial for understanding the molecular conformation and intermolecular interactions .

Synthesis Analysis

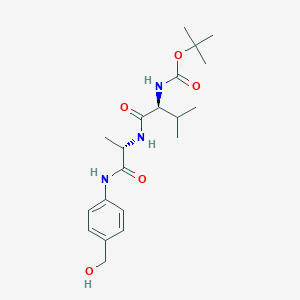

The synthesis of related compounds typically involves the formation of amide bonds, which is a common strategy for constructing carboxamide derivatives. For example, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was achieved using NMR, FT-IR, and MS, along with single-crystal X-ray structural analysis . Similarly, the synthesis of polyamides containing pyridyl moieties involved direct polycondensation reactions . These methods could potentially be applied to the synthesis of N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide.

Molecular Structure Analysis

The molecular structure of carboxamide compounds is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the conformation and packing of molecules in the solid state . The optimized structures can also be computed using density functional theory (DFT) to compare with experimental data . These techniques would be relevant for analyzing the molecular structure of N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of carboxamide compounds can be influenced by the presence of functional groups and the overall molecular structure. For instance, the formation of cocrystals and the assembly of molecules in crystal engineering are facilitated by hydrogen bonding interactions . The reactivity of the compound could be inferred from similar interactions and the potential for forming cocrystals or participating in hydrogen bonding networks.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide compounds are closely related to their molecular structure. The solubility, thermal stability, and intermolecular interactions are key properties that are often investigated . For example, polyamides with pyridyl moieties showed good solubility in polar solvents and were characterized by thermal gravimetric analysis . The physical and chemical properties of N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide would likely be influenced by its dimethoxyphenyl and pyridin-4-yloxy groups, affecting its solubility and thermal behavior.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds like N′-[(1Z)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide and N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide, which are structurally similar to N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide, have been synthesized and evaluated for their antidepressant and nootropic activities. The results confirmed the potential of these structures as CNS active agents (Thomas et al., 2016).

Crystal Chemistry

The crystal chemistry of compounds like N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, which are related to the compound , has been studied. This research provided insights into important intermolecular interactions and structural comparisons with related structures (Malone et al., 1997).

Molecular Interaction Studies

Molecular interaction studies of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors have been conducted. These studies provide a framework for understanding how similar compounds might interact with biological receptors (Shim et al., 2002).

DNA Recognition and Biophysical Characteristics

Research on N-Methyl imidazole and N-methyl pyrrole-containing polyamides, which can bind to DNA sequences in the minor groove, has implications for understanding the DNA recognition properties of related compounds (Chavda et al., 2010).

Development of Novel Polyamides

Studies have also focused on the synthesis and characterization of new polyamides based on compounds like 2,5-bis[(4-carboxyanilino) carbonyl] pyridine. These provide insights into the potential of similar compounds in polymer science (Faghihi & Mozaffari, 2008).

Antitubercular and Antibacterial Activities

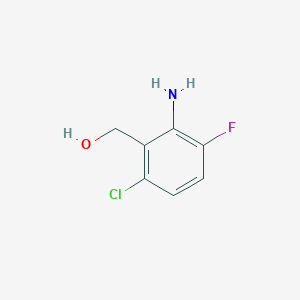

Some derivatives like N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have shown promising antitubercular and antibacterial activities, suggesting similar potential for the compound (Bodige et al., 2020).

properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-23-16-5-3-4-15(17(16)24-2)20-18(22)21-11-8-14(12-21)25-13-6-9-19-10-7-13/h3-7,9-10,14H,8,11-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFRPCVSUGOUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCC(C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/no-structure.png)

![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531228.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)